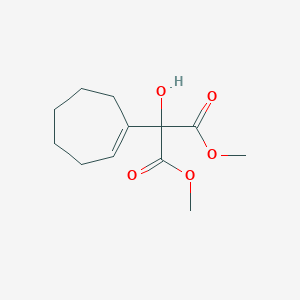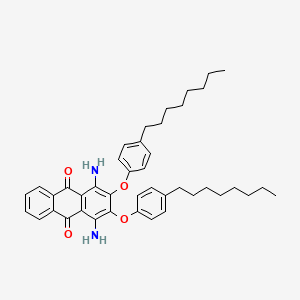
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound that belongs to the class of oxacyclic compounds. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carbonitrile oxide group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction forms the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of acetalization and nitrile oxide chemistry can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide involves its reactivity with various molecular targets. The dioxolane ring can interact with nucleophiles, while the carbonitrile oxide group can participate in cycloaddition reactions. These interactions can lead to the formation of stable intermediates and products that are useful in various chemical and biological processes .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile oxide.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a methanol group at the 4-position.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Features a methanamine group at the 4-position.
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of the carbonitrile oxide group, which imparts distinct reactivity and potential applications in various fields. This differentiates it from other similar compounds that lack this functional group.
特性
CAS番号 |
90137-36-3 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dioxolane-4-carbonitrile oxide |
InChI |
InChI=1S/C6H9NO3/c1-6(2)9-4-5(10-6)3-7-8/h5H,4H2,1-2H3 |
InChIキー |
OUIUJQOHRZYPJH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C#[N+][O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium iodide](/img/structure/B14371387.png)
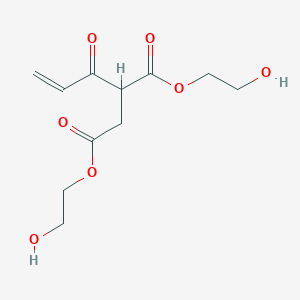
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)

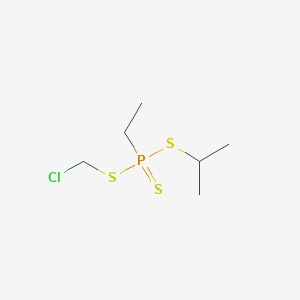
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
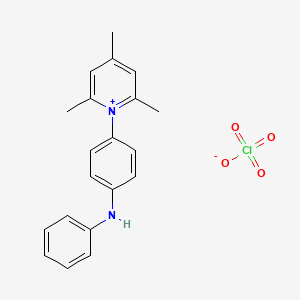

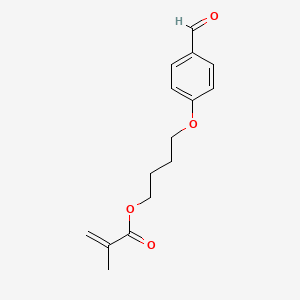

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
